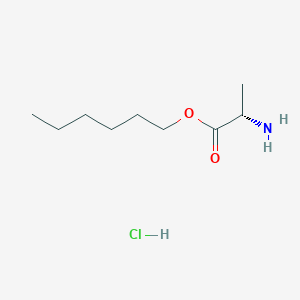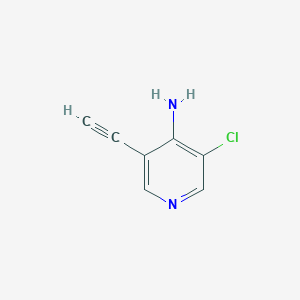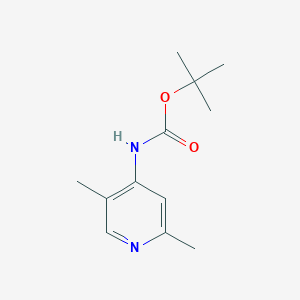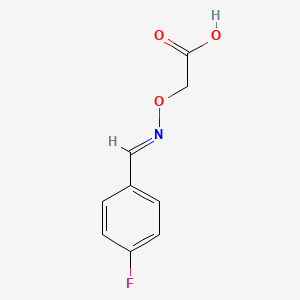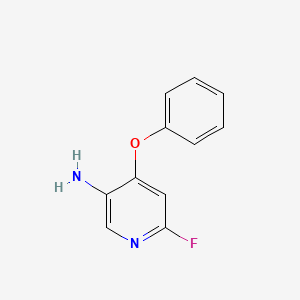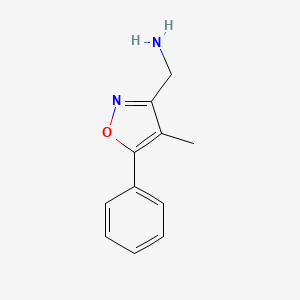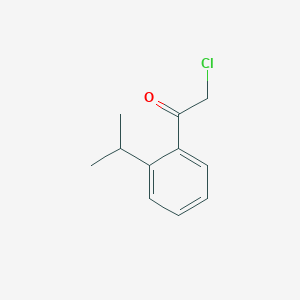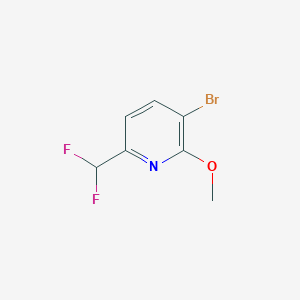
Boc-Thr(1)-OH.Fmoc-Glu(OtBu)-(1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Boc-Thr(1)-OH.Fmoc-Glu(OtBu)-(1)” is a compound used in peptide synthesis. It consists of two protected amino acids: Boc-Threonine and Fmoc-Glutamic acid. The Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are common protecting groups used in peptide synthesis to prevent unwanted side reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-Thr(1)-OH.Fmoc-Glu(OtBu)-(1)” typically involves the following steps:
Protection of Amino Acids: Threonine is protected with a Boc group, and Glutamic acid is protected with an Fmoc group and an OtBu (tert-butyl) group.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for such compounds often involve automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently.
化学反应分析
Types of Reactions
Deprotection Reactions: Removal of Boc and Fmoc groups using acids like TFA (trifluoroacetic acid) for Boc and bases like piperidine for Fmoc.
Coupling Reactions: Formation of peptide bonds using coupling reagents.
Common Reagents and Conditions
Deprotection: TFA for Boc, piperidine for Fmoc.
Coupling: HATU or EDC in the presence of DIPEA.
Major Products Formed
Deprotected Amino Acids: Threonine and Glutamic acid.
Peptide Chains: Longer peptides formed by sequential coupling of amino acids.
科学研究应用
“Boc-Thr(1)-OH.Fmoc-Glu(OtBu)-(1)” is primarily used in peptide synthesis, which has applications in:
Chemistry: Synthesis of complex peptides and proteins.
Biology: Study of protein functions and interactions.
Medicine: Development of peptide-based drugs.
Industry: Production of peptides for research and therapeutic use.
作用机制
The compound itself does not have a specific mechanism of action but is used as a building block in peptide synthesis. The peptides synthesized using this compound can have various mechanisms of action depending on their sequence and structure.
相似化合物的比较
Similar Compounds
Boc-Thr-OH: Boc-protected Threonine.
Fmoc-Glu(OtBu)-OH: Fmoc and OtBu-protected Glutamic acid.
Uniqueness
“Boc-Thr(1)-OH.Fmoc-Glu(OtBu)-(1)” is unique in its combination of two protected amino acids, which allows for the synthesis of specific peptide sequences with controlled reactivity.
属性
分子式 |
C33H42N2O10 |
|---|---|
分子量 |
626.7 g/mol |
IUPAC 名称 |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C33H42N2O10/c1-19(27(28(37)38)35-31(41)45-33(5,6)7)43-29(39)25(16-17-26(36)44-32(2,3)4)34-30(40)42-18-24-22-14-10-8-12-20(22)21-13-9-11-15-23(21)24/h8-15,19,24-25,27H,16-18H2,1-7H3,(H,34,40)(H,35,41)(H,37,38)/t19-,25+,27+/m1/s1 |
InChI 键 |
CQMJTYQECACGSI-KAZGAHJFSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



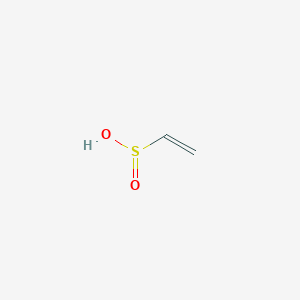
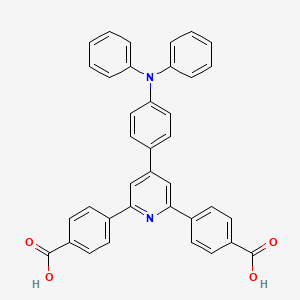
![3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13136314.png)

